molecular formula C13H15N3O5S B7456358 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No. B7456358
M. Wt: 325.34 g/mol
InChI Key: HRERQZRRMVQBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as sulconazole, is a synthetic antifungal drug that is used to treat various fungal infections. Sulconazole belongs to the imidazole class of antifungal drugs, which work by inhibiting the synthesis of ergosterol, a component of fungal cell membranes.

Mechanism of Action

Sulconazole works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes. Ergosterol is essential for the integrity and function of fungal cell membranes, and its inhibition leads to membrane disruption, leakage of intracellular components, and ultimately fungal cell death. Sulconazole also has activity against the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol.
Biochemical and Physiological Effects
Sulconazole has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects reported in clinical trials. It is rapidly absorbed after topical application, and its bioavailability is enhanced by the presence of the sulfonyl group, which increases its lipophilicity. Sulconazole has been shown to have a long half-life in the skin, which may contribute to its efficacy in the treatment of fungal skin infections.

Advantages and Limitations for Lab Experiments

Sulconazole has several advantages for use in lab experiments, including its broad-spectrum antifungal activity, low toxicity, and availability in both topical and oral formulations. However, its use may be limited by its relatively high cost compared to other antifungal agents, as well as its potential for drug resistance.

Future Directions

Future research on 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole could focus on its activity against emerging fungal pathogens, such as Candida auris and Aspergillus terreus, which are resistant to many conventional antifungal agents. In addition, 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole could be investigated for its potential use in combination with other antifungal agents to enhance efficacy and reduce the risk of drug resistance. Finally, further studies could explore the mechanism of action of 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in more detail, with the aim of identifying new targets for antifungal drug development.

Synthesis Methods

Sulconazole can be synthesized by the reaction of 2-methyl-5-nitroimidazole with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which reacts with the imidazole to form 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

Sulconazole has been extensively studied for its antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. It has also been investigated for its potential use in the treatment of other fungal infections, such as tinea pedis and tinea corporis. In addition, 1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been studied for its activity against biofilms formed by fungal pathogens, which are notoriously difficult to treat with conventional antifungal agents.

properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-4-21-11-6-5-9(2)7-12(11)22(19,20)15-10(3)14-8-13(15)16(17)18/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRERQZRRMVQBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxy-5-methylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole

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